Pentafluoroethane-1-sulfonyl chloride
Overview
Description
Pentafluoroethane-1-sulfonyl chloride (PFESCl) is a chemical compound belonging to the family of sulfonyl chlorides, which are important reagents in organic synthesis. PFESCl is a colorless solid under normal conditions and is soluble in many organic solvents. It is a versatile reagent used in many synthetic reactions, including nucleophilic substitution, nucleophilic addition, and oxidative coupling. It is also used in the synthesis of pharmaceuticals, polymers, and other materials.
Scientific Research Applications
Summary of the Application
A new protocol has been developed for directly transforming sulfonates or sulfonic acids to sulfonyl fluorides. This process is significant because sulfonyl fluorides have been identified and utilized in biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .
Methods of Application
The method involves a facile cascade process using readily available and easy-to-operate reagents under mild reaction conditions .
Results or Outcomes
A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .
2. Direct Fluorosulfonylation with Fluorosulfonyl Radicals
Summary of the Application
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Methods of Application
This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
Results or Outcomes
This approach represents a new horizon for the synthesis of sulfonyl fluorides, opening up more possibilities for the construction of these frameworks .
3. Use in Flame Retardants and Extinguishing Agents
Summary of the Application
Per- and polyfluoroalkyl substances (PFAS), including Pentafluoroethane-1-sulfonyl chloride, have been used in flame retardants and extinguishing agents .
Methods of Application
These substances are incorporated into materials or used in systems to slow down or stop the spread of fire .
4. Reduction of Sulfonyl Chlorides
Summary of the Application
An operationally simple and environmentally benign method for reductive coupling of sulfonyl chlorides to the corresponding disulfides has been developed .
Methods of Application
Sulfonyl chlorides can be rapidly reduced with an SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
Results or Outcomes
This method provides a new approach for the preparation of disulfides from sulfonyl chlorides .
5. Facile One-Pot Synthesis of Sulfonyl Fluorides
Summary of the Application
A new protocol has been developed for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides .
Methods of Application
This method involves a facile cascade process using readily available and easy-to-operate reagents .
Results or Outcomes
A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .
6. Photochemical and Electrochemical Transformations
Summary of the Application
Sulfonyl fluorides have been used in photochemical and electrochemical transformations .
Methods of Application
These methods involve the use of light or electricity to induce chemical reactions .
Results or Outcomes
These transformations have expanded the range of reactions that can be performed with sulfonyl fluorides .
properties
IUPAC Name |
1,1,2,2,2-pentafluoroethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF5O2S/c3-11(9,10)2(7,8)1(4,5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMMOSXFHZLPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)Cl)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315131 | |
Record name | Pentafluoroethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoroethane-1-sulfonyl chloride | |
CAS RN |
64773-40-6 | |
Record name | NSC292207 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentafluoroethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluoroethylsulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.